5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a dimethoxyphenethyl group attached to an amino group, which is further connected to a pyrimidinedione core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrimidinedione core.
Uniqueness
5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a dimethoxyphenethyl group with a pyrimidinedione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O4/c1-20-11-4-3-9(7-12(11)21-2)5-6-15-10-8-16-14(19)17-13(10)18/h3-4,7-8,15H,5-6H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
WTASWBVGTCKLLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CNC(=O)NC2=O)OC |
Origin of Product |
United States |
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